

Application Note: Quantitative Analysis of Adapalene in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Adapalene-d3

Cat. No.: B602434

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Introduction

Adapalene is a third-generation topical retinoid primarily used in the treatment of acne vulgaris. Due to its topical application, systemic exposure to Adapalene is generally low. However, sensitive and robust analytical methods are required to accurately quantify plasma concentrations in pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Adapalene in plasma, using **Adapalene-d3** as the internal standard (IS). The method is suitable for supporting clinical and preclinical drug development.

This method has been developed to provide high sensitivity and specificity for the determination of Adapalene in a complex biological matrix. The use of a stable isotope-labeled internal standard, **Adapalene-d3**, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Experimental

Materials and Reagents

- Adapalene reference standard (≥98% purity)
- Adapalene-d3** internal standard (≥98% purity, isotopic purity ≥99%)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Ammonium acetate ($\geq 99\%$ purity)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

- HPLC: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 μm) is recommended.

Standard and Quality Control Sample Preparation

- Stock Solutions (1 mg/mL): Prepared by dissolving Adapalene and **Adapalene-d3** in methanol.
- Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 acetonitrile:water.
- Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

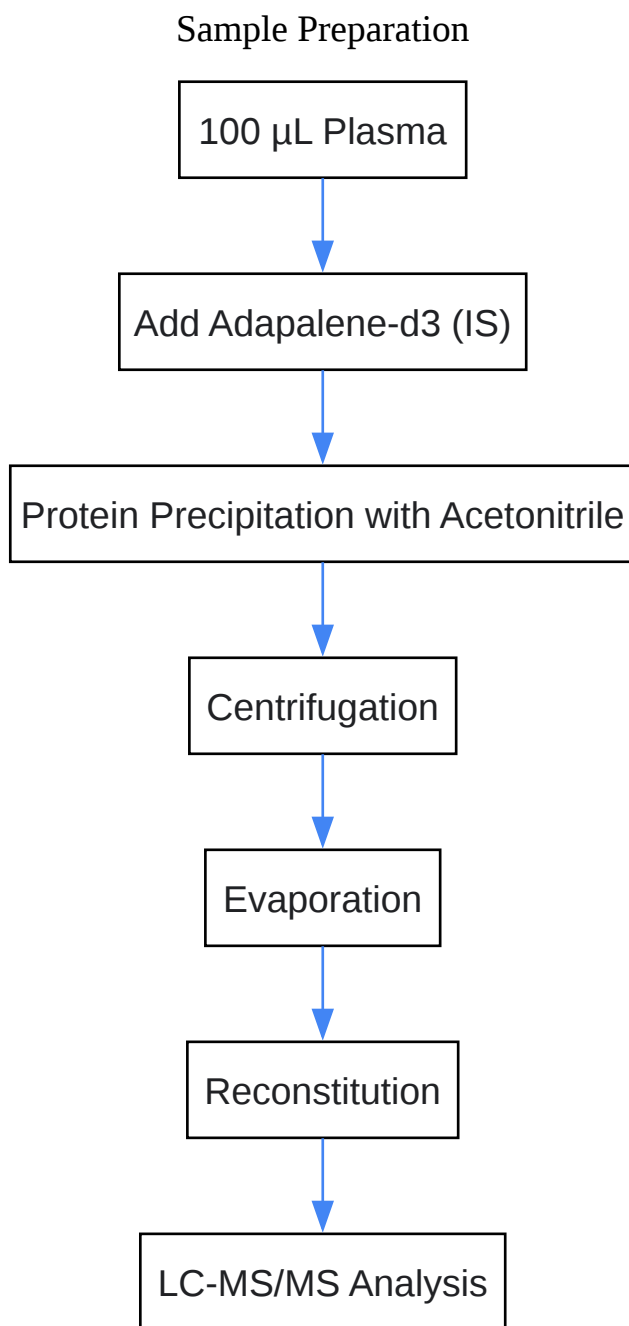
Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Adapalene and **Adapalene-d3** from plasma.

- Thaw plasma samples at room temperature.

- To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of **Adapalene-d3** internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram



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Caption: Plasma sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Parameters

Parameter	Value
Column	Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m)
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	50% B to 95% B in 2 min, hold for 1 min, then re-equilibrate

Mass Spectrometry Parameters

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Parameter	Adapalene	Adapalene-d3
Q1 Mass (m/z)	411.2	414.2
Q3 Mass (m/z)	247.1	250.1
Declustering Potential (DP)	-80 V	-80 V
Collision Energy (CE)	-35 eV	-35 eV
Ion Source	ESI Negative	ESI Negative

Method Validation Summary

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.

Analyte	Calibration Range (ng/mL)	R ²
Adapalene	0.1 - 100	> 0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	0.1	≤ 15.0	± 15.0	≤ 20.0	± 20.0
Low	0.3	≤ 10.0	± 10.0	≤ 15.0	± 15.0
Medium	10	≤ 8.0	± 8.0	≤ 10.0	± 10.0
High	80	≤ 7.0	± 7.0	≤ 9.0	± 9.0

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	0.3	85 - 95	90 - 110
Medium	10	88 - 98	92 - 108
High	80	90 - 100	95 - 105

Stability

Adapalene was found to be stable in human plasma under various storage and handling conditions.

Stability Condition	Duration	Stability (% of Nominal)
Autosampler (Reconstituted)	24 hours	95 - 105
Bench-top (Room Temperature)	8 hours	93 - 107
Freeze-Thaw (3 cycles)	-80°C to RT	91 - 104
Long-term (-80°C)	90 days	94 - 106

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Adapalene in human plasma using **Adapalene-d3** as an internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic studies.

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